3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Overview
Description
The compound "3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride" is a derivative of the pyrido[1,2-a]pyrimidin-4-one class, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their potential as aldose reductase inhibitors, exhibiting antioxidant properties , and as antibacterial agents . Additionally, they have been investigated for their luminescent properties and interactions with DNA .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a blue-emitting organic compound was synthesized by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Another study reported the synthesis of a series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with antibacterial properties . These methods typically involve multi-step reactions, starting from simple precursors and employing conditions such as condensation reactions, chlorination, and further functionalization.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was solved in the monoclinic space group, revealing that the cation of the title compound has two conjugated aromatic rings that are almost coplanar . Another study reported the crystal structure of a similar compound, highlighting the planarity of the pyrido-pyrimidine moiety and the stabilization of the crystal structure by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives towards various reagents has been explored. For instance, the reactivity of 4-substituted derivatives towards reagents such as formamide, carbon disulfide, urea, and thiourea was studied, leading to the identification of compounds with analgesic and anti-inflammatory activities . These reactions often involve the formation of new bonds and the introduction of additional functional groups, which can significantly alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated, including their luminescent properties and thermal stability . The interaction of these compounds with DNA has also been studied, suggesting a groove mode of binding via hydrogen bonds . Additionally, the solubility and tautomeric equilibrium of these compounds can be influenced by the solvent type and pH of the medium .
Scientific Research Applications
Selectivity in Hydrogenation Processes
Research by Smet et al. (2005) focused on using process analytical technologies to improve the selectivity in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. The study successfully implemented near-infrared (NIR) spectroscopy for in-line analysis during hydrogenation, demonstrating its efficacy over mid-infrared in a production environment (Smet et al., 2005).
Synthesis of Paliperidone
Ji Ya-fei (2010) described the synthesis of Paliperidone, where the compound was used as an intermediate. The process involved multiple steps including chlorination and reduction of the compound, highlighting its role in the synthesis of clinically relevant pharmaceuticals (Ji Ya-fei, 2010).
Interaction with DNA
Zhang et al. (2013) explored the crystal structure of the compound and its interaction with DNA. They found that it may interact with calf thymus DNA through a groove mode of binding, which has implications for understanding its biological activities (Zhang et al., 2013).
Synthesis Optimization for Risperidone
A study by Hao Xiaoyan (2010) aimed to optimize the synthetic process of a pyrimidine intermediate for Risperidone, a notable antipsychotic agent. This research underlines the compound's role in improving manufacturing processes of significant pharmaceuticals (Hao Xiaoyan, 2010).
Structural Analysis
Research by Jasinski et al. (2009) provided detailed insights into the crystal structure of the molecule, highlighting its planar nature and intermolecular interactions, which are crucial for understanding its chemical behavior (Jasinski et al., 2009).
Analgesic Property Enhancement
Ukrainets et al. (2015) explored chemical modifications to enhance analgesic properties. They focused on methylation in the pyridine moiety, suggesting potential in developing new pain-relief medications (Ukrainets et al., 2015).
Alkylation and Electrophilic Substitution
Smirnov et al. (1992) examined the alkylation and electrophilic substitution of the compound, revealing its reactivity and potential applications in synthetic chemistry (Smirnov et al., 1992).
Synthesis and Antibacterial Activity
Krishnamurthy et al. (2013) synthesized derivatives of the compound and evaluated their antibacterial activity. This indicates its potential use in developing new antibacterial agents (Krishnamurthy et al., 2013).
Overview of Pyrido[1,2-a]pyrimidines Chemistry
Elattar et al. (2017) provided a comprehensive review of the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines, including the compound . This review is crucial for understanding the broad applications and chemical nature of these compounds (Elattar et al., 2017).
properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCSZRUSXKSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335846 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | |
CAS RN |
849727-62-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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